Lumateperone tosylate (also known as ITI-007, ITI-722) is a novel antipsychotic compound classified as a first-in-class agent due to its unique synergistic modulation of multiple neurotransmitter systems. Its primary role in scientific research lies in its potential therapeutic applications for various neuropsychiatric disorders, including schizophrenia and bipolar depression.
One novel synthesis pathway for a late-stage tetracyclic key intermediate of lumateperone begins with commercially available quinoxaline. The process involves reacting 1-trifluoroacetyl-4-aminoquinoxaline with ethyl 4-oxopiperidine-1-carboxylate through a Fischer indole synthesis to construct the tetracyclic skeleton. This approach offers potential for scalability due to its use of inexpensive starting materials, efficient synthetic steps, and avoidance of borane-based reductions.
Lumateperone tosylate, with the chemical formula C24H29FN3O⋅C7H7O3S, crystallizes in the monoclinic crystal system with the space group C2. Its unit cell parameters are a = 15.5848(10) Å, b = 6.0700(4) Å, c = 31.3201(14) Å, and β = 96.544(5)°. This data, derived from X-ray powder diffraction and single-crystal X-ray diffraction analyses, reveals a preferred orientation in the [] direction.
Lumateperone exhibits a multifaceted mechanism of action, setting it apart from other antipsychotics. It acts as a potent antagonist at serotonin 5-HT2A receptors and demonstrates a unique interaction with dopamine receptors, displaying presynaptic partial agonism and postsynaptic antagonism at D2 receptors. , , , This dual activity profile on dopamine receptors is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects. Additionally, lumateperone acts as an indirect modulator of glutamatergic neurotransmission by enhancing N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor activity via the mammalian target of rapamycin (mTOR) pathway. , , This glutamatergic modulation is hypothesized to further contribute to its antipsychotic and potential antidepressant effects.
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: